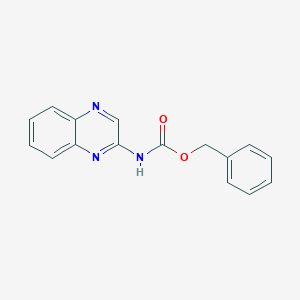

Benzyl quinoxalin-2-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-quinoxalin-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21-11-12-6-2-1-3-7-12)19-15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXIBBGMVKTWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyst-Free Oxidative Amidation–Heterocycloannulation

A metal-free approach developed by Raghunadh et al. utilizes 2,2-dibromo-1-arylethanones and aryl-1,2-diamines in dimethyl sulfoxide (DMSO) at 75–80°C. The reaction proceeds via an oxosulfonium intermediate, formed through oxidative amidation, followed by cyclization to yield substituted quinoxalin-2(1H)-ones (e.g., 3-phenylquinoxalin-2(1H)-one) in yields up to 95%. Key advantages include:

-

Broad substrate tolerance : Electron-donating and withdrawing groups on both dibromoethanones (e.g., 4-methyl, 4-chloro) and diamines (e.g., 4-nitro-1,2-phenylenediamine) are compatible.

-

Gram-scale feasibility : The protocol maintains efficiency at larger scales, as demonstrated by the synthesis of 7i (1.2 g, 85% yield).

Mechanistic Insight : The reaction involves sequential (1) DMSO-mediated oxidation of dibromoethanone to a carbonyl intermediate, (2) nucleophilic attack by the diamine, and (3) cyclodehydration to form the quinoxalinone ring.

Heteropolyoxometalate-Catalyzed Condensation

Molybdophosphovanadates supported on alumina (e.g., AlCuMoVP) enable the condensation of 1,2-diketones and o-phenylenediamines in toluene at room temperature. This method achieves quinoxaline derivatives in >90% yield within 2 hours. While optimized for quinoxalines, substituting 1,2-diketones with α-ketoamides could theoretically yield quinoxalinones, though this remains unexplored in the literature.

Direct C–H Carbamoylation at the C-3 Position

Recent advances in C–H functionalization permit direct installation of carbamoyl groups onto quinoxalin-2(1H)-ones. A landmark study by Li et al. employs isocyanides as carbamoylating agents under acidic aqueous conditions:

Reaction Optimization and Scope

Using HClO₄ as a catalyst in water at 90°C, quinoxalin-2(1H)-ones react with isocyanides (1.5 equiv) to afford 3-carbamoyl derivatives in 85% yield (Table 1). The protocol exhibits:

-

Functional group compatibility : Substituents such as halides (Cl, Br), methyl, and methoxy groups on the quinoxalinone core are tolerated.

-

Isocyanide diversity : Tert-butyl, cyclohexyl, and benzyl isocyanides successfully deliver corresponding carbamates, though benzyl variants require extended reaction times (5–6 hours).

Table 1. Optimization of Carbamoylation Conditions

| Entry | Isocyanide (Equiv) | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | HCl | 90 | 3 | 50 |

| 8 | 1.5 | HClO₄ | 90 | 3 | 85 |

| 16 | 1.5 | HClO₄ | 90 | 5 | 90 (Bn) |

Mechanistic Pathway

The reaction proceeds via (1) acid-promoted generation of an acylium ion from isocyanide, (2) electrophilic attack at the electron-rich C-3 position of the quinoxalinone, and (3) tautomerization to yield the carbamate. This method eliminates the need for transition metals or stoichiometric oxidants, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 2. Synthetic Routes to Benzyl Quinoxalin-2-ylcarbamate

Chemical Reactions Analysis

Types of Reactions

Benzyl quinoxalin-2-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including benzyl quinoxalin-2-ylcarbamate, as antiviral agents. A systematic review demonstrated that certain quinoxaline compounds exhibited significant activity against coxsackievirus B5, with some derivatives showing an EC50 value as low as 0.06 µM, indicating potent antiviral effects without cytotoxicity towards host cells . This suggests that this compound could be explored further for its antiviral properties.

Anticancer Properties

Quinoxaline derivatives are increasingly recognized for their anticancer potential. For instance, a study reported that specific quinoxaline compounds displayed significant efficacy against various cancer cell lines, including breast and prostate cancers . this compound's structure may allow it to act as a topoisomerase II inhibitor, which is crucial in cancer therapy due to its role in DNA replication and repair.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | TBD | |

| 4-((2,3-dimethoxyquinoxalin-6-yl)methyl)thio benzoate | Prostate Cancer | TBD |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of quinoxaline derivatives. Research indicates that these compounds can serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects . this compound could be investigated for its ability to mitigate inflammation while minimizing adverse effects.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and direct functionalization techniques. Recent advancements in the direct C–H functionalization of quinoxalinones have opened new avenues for modifying this compound to enhance its biological activity .

Table 2: Synthesis Methods for Quinoxaline Derivatives

| Method | Description | Yield (%) | Reference |

|---|---|---|---|

| Direct C–H Functionalization | Utilizes radical mechanisms for modification | Up to 86% | |

| Multicomponent Synthesis | Combines multiple reactants in one step | Moderate yields |

Case Studies

- Antiviral Study : A recent investigation into the mechanism of action of a related compound revealed that it inhibits viral entry by targeting specific protein conformations during infection . This finding could be pivotal for developing this compound as a therapeutic agent against viral infections.

- Cancer Research : In vivo studies demonstrated that certain quinoxaline derivatives significantly suppressed tumor growth in xenograft models, suggesting that this compound may exhibit similar properties .

- Diabetes Research : A study involving transition metal complexes showed promising results in lowering blood glucose levels in diabetic rats, indicating potential applications for this compound in diabetes management .

Mechanism of Action

The mechanism of action of benzyl quinoxalin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Benzyl 2-Hydroxypyridin-3-ylcarbamate (CAS 147269-67-8)

- Structure: Substitutes quinoxaline with a 2-hydroxypyridin-3-yl group.

- Properties: Solubility: Likely polar due to the hydroxyl group, enhancing aqueous solubility compared to quinoxaline derivatives. Stability: Hydroxyl groups may increase susceptibility to oxidation or hydrolysis. Safety: Classified as non-hazardous under GHS, with standard laboratory handling precautions (e.g., eye protection, ventilation) .

- Applications : Primarily used in research settings for heterocycle-mediated reactions.

2-Aminobenzamides

- Structure: Replaces the carbamate group with an amide and lacks the benzyl-quinoxaline backbone.

- Properties: Reactivity: Amides are generally more hydrolytically stable than carbamates but less reactive in nucleophilic substitutions. Biological Activity: Known as sirtuin inhibitors and histone deacetylase (HDAC) modulators .

- Applications : Investigated in neurodegenerative disease therapeutics.

Benzyl Bromide (CAS 100-39-0)

- Structure : A benzyl halide without heterocyclic or carbamate components.

- Properties :

- Applications : Used in organic synthesis for benzyl group introduction.

Benzyl Alcohol (CAS 100-51-6)

- Structure : Simple aromatic alcohol lacking heterocycles or carbamates.

- Properties :

- Applications : Solvent, preservative, and fragrance component.

Q & A

Q. What computational tools aid in predicting carbamate reactivity and stability?

- In Silico Methods :

- DFT Calculations : Model electron affinity (EA) and ionization energy (IE) of benzyl radicals to predict carbamate bond strength .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., dielectric constant effects) .

- Validation : Cross-reference computational data with experimental NMR chemical shifts and kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.